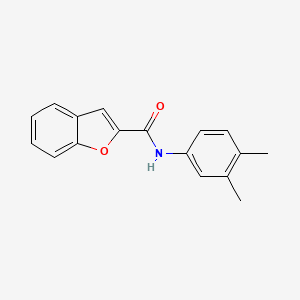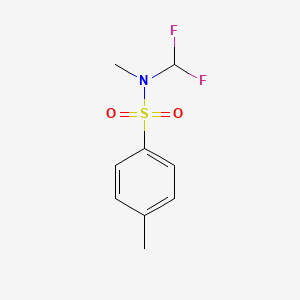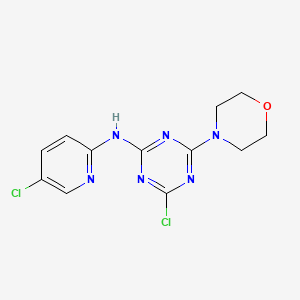
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its structural and functional attributes. While direct studies on this exact compound may be limited, research on similar benzofuran derivatives and benzamide compounds provides insight into the synthetic methods, structural characteristics, and potential chemical reactivity and properties of such compounds.
Synthesis Analysis
Synthesis of benzofuran derivatives often involves strategies such as Lewis acid-catalyzed reactions from acrolein dimer and 1,3-dicarbonyl compounds, as shown in the synthesis of 2,3-disubstituted benzofurans, which could potentially be adapted for N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide (Huang et al., 2019). Another relevant method includes the ‘one-pot’ reductive cyclization approach used for synthesizing related compounds (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure and conformation of benzofuran derivatives are often characterized by spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, similar compounds have been analyzed to reveal their conformation stabilized by hydrogen bonds and molecular interactions (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzofuran derivatives exhibit a range of chemical reactivities, including participation in cyclocondensation reactions and potential for biological interactions. The synthesis and characterization of similar compounds have provided insights into their reactivity and potential applications in medicinal chemistry (Idrees et al., 2019).
Physical Properties Analysis
The physical properties of benzofuran derivatives can be elucidated through detailed spectroscopic analysis and solid-state characterization. Studies on similar compounds have detailed their crystal structures, providing insight into their solid-state arrangements and molecular conformations (Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzofuran derivatives, can be inferred from theoretical and experimental studies. DFT calculations and spectroscopic analyses contribute to understanding the electronic structure, reactivity, and potential functional applications of these compounds (Sagaama et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antihyperlipidemic Activity
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide demonstrates significant potential in the treatment of hyperlipidemia and coronary heart diseases. A study on rats using this compound showed considerable reduction in plasma triglyceride levels and an increase in high-density lipoprotein-cholesterol levels, highlighting its lipid-lowering properties (Al-qirim et al., 2012).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, related to N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, serves as a new photoremovable protecting group for carboxylic acids. This application is significant in chemical synthesis, where the direct photolysis of various esters leads to the formation of corresponding carboxylic acids in almost quantitative yields (Klan et al., 2000).
Anticonvulsant Activity
A derivative of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide has shown effective anticonvulsant properties in animal models. It significantly antagonized seizures induced by maximal electroshock in mice, indicating its potential in treating epilepsy and related seizure disorders (Robertson et al., 1987).
Herbicidal Activity
Derivatives of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide have shown herbicidal activity, particularly against annual and perennial grasses. This application is significant in agriculture for the control of undesirable vegetation in crops and turf grasses (Viste et al., 1970).
Luminescence Sensing
Compounds derived from N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide have been used in the development of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and its derivatives. This application is important in chemical sensing technologies (Shi et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-14(9-12(11)2)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKNLCRBHFJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)


![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)


![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)